molecular formula C12H11F6N B6325768 n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine CAS No. 921630-38-8

n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine

Cat. No.: B6325768
CAS No.: 921630-38-8
M. Wt: 283.21 g/mol
InChI Key: HKYORPIUYJTOFG-UHFFFAOYSA-N
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Description

N-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions of the aromatic ring. The cyclopropane ring introduces significant steric strain, influencing conformational flexibility, while the electron-withdrawing -CF₃ groups enhance lipophilicity and metabolic stability . This compound is primarily utilized as an intermediate in agrochemical synthesis, with its preparation often involving imine hydrogenation of N-[(aryl)methylene]cyclopropanamine precursors, as described in a patented Bayer process .

Properties

IUPAC Name

N-[[2,5-bis(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6N/c13-11(14,15)8-1-4-10(12(16,17)18)7(5-8)6-19-9-2-3-9/h1,4-5,9,19H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYORPIUYJTOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine typically involves the reaction of 2,5-bis(trifluoromethyl)benzyl bromide with cyclopropanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature, for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • N-[3,5-Bis(trifluoromethyl)benzyl] Derivatives: Compounds such as N-(3,5-Bis(trifluoromethyl)benzyl)-N-...azetidin-3-amine-1-methanoic acid isopropyl ester (36) and tetrahydro-2H-pyran-4-ol ester (37) feature -CF₃ groups at the 3- and 5-positions of the benzyl ring.
  • Impact on Reactivity :
    The 2,5-substitution in the target compound may increase steric hindrance near the cyclopropane amine, affecting nucleophilic reactivity or hydrogen-bonding capacity relative to 3,5-substituted analogs.

Analytical Characterization

  • HPLC Retention Times :
    • Compound 36: 11.763 min
    • Compound 37: 16.003 min

      The longer retention time of Compound 37 reflects increased hydrophobicity due to the tetrahydro-2H-pyran-4-ol ester group. The target compound, lacking bulky ester moieties, may exhibit shorter retention times, though direct data are unavailable.
  • NMR Profiles :
    The ¹H-NMR shifts in analogs like Compound 40 (δ 8.335 min) highlight the influence of electron-deficient aromatic rings and strained cyclopropane protons, which are consistent with the target compound’s expected spectral features .

Functional Group Variations

  • Azetidine vs. Cyclopropanamine :
    Compounds 36 and 37 incorporate azetidine (4-membered ring) amines, which are less strained than cyclopropanamine but still conformationally restricted. This difference may impact interactions with biological targets, such as enzymes or receptors .
  • Tetrazole-Containing Analogs :
    Compound 40 and 41 feature tetrazole rings, which are bioisosteres for carboxylic acids. These groups enhance metabolic stability and hydrogen-bonding capacity compared to the cyclopropanamine core .

Agrochemical Relevance

The Bayer patent emphasizes the utility of N-(benzyl)cyclopropanamines as intermediates in pesticide development.

Biological Activity

n-[2,5-Bis(trifluoromethyl)benzyl]cyclopropanamine is a synthetic organic compound recognized for its unique structural features, particularly the presence of cyclopropanamine and bis(trifluoromethyl) substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase-1 (LSD1), which plays a crucial role in epigenetic regulation and cancer biology.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Cyclopropanamine moiety : Provides unique reactivity.
  • Benzyl group with two trifluoromethyl substitutions : Enhances electron-withdrawing properties, affecting the compound's reactivity and interaction with biological targets.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Inhibition of LSD1 :
    • The compound has been shown to inhibit LSD1, which is involved in the demethylation of histones and non-histone proteins. This inhibition can lead to altered gene expression profiles associated with cancer progression.
    • Preliminary data suggest that this compound exhibits IC50 values in the low micromolar range against LSD1, indicating significant potency.
  • Interaction with Biological Targets :
    • Interaction studies indicate that this compound may bind to various enzymes involved in metabolic pathways or cellular signaling processes. These interactions could modulate key biochemical pathways relevant to disease states.
  • Potential Anticancer Activity :
    • The compound's ability to affect epigenetic modifications positions it as a potential candidate for anticancer therapies. In vitro studies have demonstrated its efficacy in reducing cell viability in various cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Attributes
1-[2-(Trifluoromethyl)benzyl]cyclopropanamineOne trifluoromethyl groupSimpler structure; less electron-withdrawing
N-Cyclopropyl-2,5-bis(trifluoromethyl)anilineAniline derivativeExhibits different reactivity patterns
N-(2-Bromobenzyl)cyclopropanamineBromine substitution on benzeneDifferent halogen effects on reactivity

The dual trifluoromethyl substitutions in this compound contribute to its distinct electronic properties and enhanced binding affinity compared to these similar compounds.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study 1 : Evaluated the compound's effect on prostate cancer cell lines. Results showed a dose-dependent decrease in cell proliferation with significant apoptosis induction at higher concentrations.
  • Study 2 : Investigated its impact on gene expression profiles using RNA sequencing in leukemia cells. The findings indicated modulation of genes involved in cell cycle regulation and apoptosis.

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